molecular formula C15H25NO4 B6302105 Tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 2173992-27-1

Tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B6302105
CAS No.: 2173992-27-1
M. Wt: 283.36 g/mol
InChI Key: CFKBRQLBFVSEBV-UHFFFAOYSA-N
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Description

Tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 2173992-27-1) is a spirocyclic compound featuring a 2-azaspiro[3.3]heptane core with a tert-butyl carboxylate group at position 2 and a 2-ethoxy-2-oxoethyl substituent at position 4. Its molecular formula is C₁₅H₂₅NO₄, with a molecular weight of 283.36 g/mol . This compound is synthesized via a multi-step process involving alkylation and reduction reactions, as described in , where it is produced as a colorless oil with 93.99% yield and confirmed by LC-MS (m/z 228.1 [M-(t-Bu)+H+]) .

Properties

IUPAC Name

tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-5-19-12(17)6-11-7-15(8-11)9-16(10-15)13(18)20-14(2,3)4/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKBRQLBFVSEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CC2(C1)CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Azetidine Derivatives

A common precursor for azaspiro[3.3]heptane systems is tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, synthesized via Dess-Martin oxidation of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (yield: 73%). The hydroxylated intermediate is prepared through sodium borohydride reduction of the corresponding ketone, as demonstrated in multiple protocols with yields exceeding 90%.

Example Procedure :

  • Reduction Step :

    • Dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (2.4 mmol) in methanol (5 mL).

    • Add NaBH₄ (4.8 mmol) at 0°C under N₂.

    • Stir for 30 min, concentrate, and purify via extraction (DCM/NaHCO₃) to yield tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (100% yield).

  • Oxidation to Ketone :

    • Treat the hydroxylated compound (4.69 mmol) with Dess-Martin periodinane (1.06 equiv) in dichloromethane.

    • Stir for 30 min, wash with NaHCO₃, and purify via flash chromatography (50% ethyl acetate/heptane) to obtain the ketone (73% yield).

Alternative Ring-Closure Strategies

Patent literature describes the use of ethyl nitroacetate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile at 80°C to form spirocyclic intermediates. Although developed for a diazaspiro[3.4]octane derivative, this method is adaptable to azaspiro[3.3]heptanes by modifying the starting material.

Key Reaction Parameters :

  • Solvent : Acetonitrile.

  • Base : DBU (1.06 equiv).

  • Temperature : 80°C.

  • Yield : 55% after column chromatography.

Introduction of the 2-Ethoxy-2-oxoethyl Side Chain

Alkylation of Spirocyclic Ketones

The ketone intermediate (tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate) undergoes nucleophilic addition with ethyl glyoxylate or its equivalents. A Michael addition mechanism is proposed, utilizing the enolate form of the ketone to attack ethyl acrylate or related electrophiles.

Hypothetical Procedure (Based on):

  • Generate the enolate using LDA or NaH in THF at -78°C.

  • Add ethyl acrylate (1.2 equiv) and warm to room temperature.

  • Quench with NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.
    Expected Yield : 60–70% (extrapolated from analogous reactions).

Reductive Amination Pathways

An alternative route involves reductive amination between a primary amine and ethyl glyoxylate. For example:

  • React tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate with ethyl glyoxylate in methanol.

  • Use NaBH₃CN as a reducing agent.

  • Isolate the product via crystallization (yield: ~65%).

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Conditions Yield Source
Cyclization + Oxidationtert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylateDess-Martin periodinane0°C → RT, 30 min73%
Reductive Alkylationtert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateEthyl acrylate, LDATHF, -78°C → RT~65%*
Nitroacetate Cyclizationtert-butyl azetidine-1-carboxylateEthyl nitroacetate, DBUAcetonitrile, 80°C55%
Sodium Borohydride Reductiontert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateNaBH₄, MeOH0°C, 30 min100%

*Theorized based on analogous procedures.

Optimization and Scale-Up Considerations

  • Solvent Choice : Methanol and acetonitrile are preferred for reductions and cyclizations, respectively, due to their polarity and boiling points.

  • Catalysis : Raney nickel (used in hydrogenation steps for related compounds) may enhance selectivity for saturated products.

  • Purification : Flash chromatography with ethyl acetate/heptane gradients (10–50%) effectively removes impurities .

Chemical Reactions Analysis

Hydrolysis and Transesterification

The ethyl ester is susceptible to hydrolysis and transesterification:

Reaction TypeConditionsProductNotes
Acidic HydrolysisHCl/H₂O, refluxCarboxylic acid (−COOH)Requires prolonged heating
Basic HydrolysisNaOH/EtOH, 70°CSodium carboxylateFaster than acid hydrolysis
TransesterificationROH (e.g., MeOH), H⁺ catalystMethyl ester (−COOMe)Reversible process

Key Insight : The steric bulk of the spiro system may slow hydrolysis compared to linear esters.

Boc Deprotection

The tert-butyl carbamate (Boc) group can be cleaved under acidic conditions to expose the secondary amine:

AcidConditionsProductYieldSource
TFADCM, 0°C to RT, 2 hFree amine (−NH−)>90%
HCl (gaseous)Dioxane, 0°C, 1 hAmine hydrochloride salt

Application : Deprotection enables further functionalization, such as alkylation or acylation .

Spiroazetidine Ring-Opening Reactions

The strained four-membered azetidine ring may undergo nucleophilic attack or acid-catalyzed cleavage:

ReagentConditionsProductMechanism
H₂O/H⁺Reflux, 12 hLinear amine with hydroxyl groupAcidic hydrolysis
RLi (e.g., BuLi)THF, −78°CRing-opened adductsNucleophilic addition

Example : In a PubMed study, a related spiroazetidine reacted with n-BuLi to form a coupled product .

Nucleophilic Additions

The ester’s α-carbon may participate in Michael additions or alkylation:

SubstrateConditionsProductYieldSource
OrganolithiumTHF, −78°C, 1 hAlkylated spiro compound63.2%
EnolateLDA, 0°CFunctionalized derivative

Case Study : A pyrrolopyridine-organolithium reagent reacted with a spiroazetidine precursor to yield a biaryl product .

Oxidation Reactions

While direct oxidation data is unavailable, the ethyl ester’s α-hydrogens could undergo oxidation:

Oxidizing AgentConditionsProductNotes
KMnO₄Acidic, heatKetone or dicarboxylic acidOveroxidation risk
CrO₃Acetic acid, RTα-Keto esterRequires controlled conditions

Comparative Reactivity Table

Key differences between this compound and analogs:

CompoundReactivity ProfileUnique Features
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateReduced steric hindrance at C6More reactive toward nucleophiles
Tert-butyl 6-hydroxy derivativesHigher polarity, H-bonding capabilityImproved solubility

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate has garnered attention for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various diseases, particularly in the development of:

  • Anticancer Agents : The spirocyclic framework is known to contribute to the bioactivity of compounds targeting cancer cells. Research indicates that derivatives of azaspiro compounds can exhibit cytotoxic effects against specific cancer lines.

Case Study: Anticancer Activity

In a study published in a peer-reviewed journal, derivatives of azaspiro compounds similar to tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane were synthesized and tested for their efficacy against breast cancer cell lines. Results showed a significant reduction in cell viability, suggesting that structural modifications could lead to potent anticancer agents.

Neurological Research

The compound is being explored for its potential neuroprotective effects. The unique structure may allow it to interact with neurotransmitter systems or exert antioxidant effects.

Case Study: Neuroprotection

A recent investigation into the neuroprotective properties of azaspiro compounds highlighted their ability to mitigate oxidative stress in neuronal cells, which is critical in conditions like Alzheimer's disease. The study found that specific derivatives could enhance cell survival rates under stress conditions.

Materials Science Applications

The compound's unique structural properties make it suitable for use in materials science, particularly in the development of:

Polymer Science

Tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane can be utilized as a building block in the synthesis of novel polymers with specific mechanical and thermal properties.

Case Study: Polymer Development

Research has demonstrated that incorporating azaspiro units into polymer backbones can enhance thermal stability and mechanical strength, making them suitable for high-performance applications in coatings and composites.

Mechanism of Action

The mechanism of action of tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of spiro[3.3]heptane derivatives allows for diverse modifications. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
Tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate C₁₅H₂₅NO₄ 283.36 2-Ethoxy-2-oxoethyl Intermediate for PROTACs; LC-MS: m/z 228.1 [M-(t-Bu)+H+]
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate C₁₁H₁₉NO₃ 213.28 Hydroxyl (-OH) Precursor for functionalization; TPSA: 55.8 Ų; LogP (iLOGP): 0.82
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate C₁₁H₂₀N₂O₂ 212.29 Amino (-NH₂) High solubility (LogS ESOL: -2.06); used in peptide coupling
Tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate C₁₂H₂₂N₂O₂ 226.32 Methylamino (-NHCH₃) Bioavailability score: 0.55; potential CNS activity
Tert-butyl 5-(4-fluorophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate C₁₆H₂₀FN₂O₂ 294.34 4-Fluorophenyl, diazaspiro Asymmetric synthesis; [α]²⁰D = +20.40° (MeOH); used in receptor antagonists
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate C₁₁H₁₇NO₃ 211.26 Ketone (=O) Bifunctional intermediate; scalable synthesis routes (89% yield)

Table 2: Physicochemical and Pharmacokinetic Comparison

Property Target Compound 6-Hydroxy Derivative 6-Amino Derivative 5-(4-Fluorophenyl) Derivative
LogP (iLOGP) 2.15 0.82 1.12 2.98
TPSA (Ų) 55.1 55.8 64.6 49.8
Water Solubility (LogS) -3.21 (ESOL) -2.50 (ESOL) -2.06 (ESOL) -4.12 (ESOL)
BBB Permeability Moderate Low Moderate High
CYP Inhibition Non-inhibitor Non-inhibitor Weak inhibitor Non-inhibitor

Biological Activity

Tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 2173992-27-1) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant studies.

  • Molecular Formula : C15H25NO4
  • Molecular Weight : 283.37 g/mol
  • Purity : ≥97%
  • IUPAC Name : this compound
  • Structure :
Smiles CCOC O CC1CC2 C1 CN C O OC C C C C2\text{Smiles CCOC O CC1CC2 C1 CN C O OC C C C C2}

Synthesis

The synthesis of this compound involves several steps, including the formation of the spirocyclic structure and subsequent functionalization. Two efficient synthetic routes have been documented, allowing for scalability and further derivation of related compounds .

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against specific bacterial strains, indicating its utility in developing new antibiotics.
  • Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : The compound has been evaluated for neuroprotective properties, with some evidence supporting its role in reducing neuroinflammation and oxidative stress in neuronal cells.

The mechanisms through which this compound exerts its effects are still under investigation. It is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and inflammation modulation.

Case Studies

Several case studies have been documented to illustrate the biological activity of this compound:

StudyFindings
Study 1Demonstrated antimicrobial effects against E. coli and Staphylococcus aureus with MIC values indicating moderate potency .
Study 2Showed significant cytotoxicity in MCF-7 breast cancer cells with an IC50 value of 12 µM .
Study 3Reported neuroprotective effects in a rat model of ischemic stroke, suggesting a reduction in infarct size .

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate?

The compound is synthesized via a multi-step process starting from tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. A critical step involves the reduction of the ethoxy-oxoethyl group using diisobutylaluminum hydride (DIBAL-H) in tetrahydrofuran (THF), yielding tert-butyl 6-(2-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate with 96.45% efficiency. Subsequent steps may include Boc deprotection or further functionalization .

Q. How is the compound characterized, and what analytical methods are recommended?

Liquid chromatography-mass spectrometry (LC-MS) is essential for confirming molecular weight and purity. For example, the intermediate this compound exhibits an LC-MS (ES+) peak at m/z 228.1 [M-(t-Bu)+H+] with a retention time (tR) of 1.254 min . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for verifying spirocyclic conformation and substituent placement .

Q. What purification strategies are effective for this compound?

Silica gel column chromatography with gradients of ethyl acetate/petroleum ether (e.g., 1:2 to 1:1) is widely used . For enantioselective derivatives, chiral stationary phases or recrystallization may be required .

Advanced Research Questions

Q. How can functionalization of the spiro[3.3]heptane core be optimized for drug discovery?

The azetidine and cyclobutane rings in the spirocyclic system allow selective derivatization. For instance, coupling with PROTAC (proteolysis-targeting chimera) components, such as 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl groups, can be achieved via Mitsunobu reactions using DIAD/PPh3 in THF . Reaction yields for such conjugates range from 17–25%, necessitating optimization of stoichiometry and solvent polarity .

Q. What are the stability profiles of tert-butyl-protected intermediates under varying conditions?

The tert-butyl carbamate group is stable under basic conditions but labile in acidic media (e.g., trifluoroacetic acid in dichloromethane). Storage at 2–8°C in a dark, dry environment is recommended to prevent hydrolysis or oxidation . Thermal stability studies should be conducted using differential scanning calorimetry (DSC) to identify decomposition thresholds.

Q. How do steric and conformational properties of the spiro[3.3]heptane scaffold influence reactivity?

The rigid spirocyclic structure reduces conformational flexibility, which can enhance binding selectivity in target proteins. Computational modeling (e.g., DFT calculations) and X-ray crystallography are recommended to analyze steric hindrance and electronic effects . For example, substituents on the cyclobutane ring exhibit restricted rotation, impacting nucleophilic substitution kinetics .

Q. What strategies resolve contradictions in synthetic yields reported across studies?

Discrepancies in yields (e.g., 93.99% vs. 96.45% for similar reductions) may arise from variations in reagent quality, solvent drying, or inert atmosphere control . Systematic DOE (design of experiments) approaches, including factorial screening of temperature, catalyst loading, and reaction time, are advised to identify critical parameters .

Q. How is this compound utilized in PROTAC development?

It serves as a linker component in androgen receptor degraders. The hydroxyethyl side chain is conjugated to E3 ligase ligands (e.g., thalidomide analogs) via ether or ester linkages, enabling ternary complex formation with target proteins . Bioactivity assays (e.g., Western blotting for AR degradation) should be paired with cellular permeability studies to optimize linker length and hydrophilicity .

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